5-Methoxy-4,7-dimethylchromen-2-one
Description
Properties
IUPAC Name |
5-methoxy-4,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-4-9(14-3)12-8(2)6-11(13)15-10(12)5-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAVGUABMNSCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353858 | |
| Record name | 5-methoxy-4,7-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14002-98-3 | |
| Record name | 5-Methoxy-4,7-dimethyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methoxy-4,7-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4,7-dimethylchromen-2-one typically involves the condensation of appropriate phenolic and aldehyde precursors under acidic or basic conditions. One common method involves the use of methoxy-substituted phenol and dimethyl-substituted benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4,7-dimethylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydrochromen derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromen ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Applications
5-Methoxy-4,7-dimethylchromen-2-one serves as a building block in organic synthesis. Its structure allows for modifications that lead to the development of more complex molecules. Common reactions include:
- Oxidation : Introduction of functional groups.
- Reduction : Conversion of carbonyl groups to alcohols.
- Substitution : Replacement of hydrogen atoms with other substituents.
These reactions can be facilitated by various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The resulting products can lead to derivatives with enhanced properties suitable for further applications in research and industry.
Biological Applications
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. For instance, derivatives have been tested against various microbial strains, demonstrating effective Minimum Inhibitory Concentrations (MIC) .
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Mechanistic studies suggest that it may interact with specific enzymes involved in cell cycle regulation .
Medicinal Applications
The therapeutic potential of this compound is notable:
- Anti-inflammatory Effects : Preclinical studies suggest that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neuroprotective Properties : Recent research has highlighted its potential in treating neurodegenerative diseases by acting as a dual inhibitor targeting acetylcholinesterase (AChE) and monoamine oxidase (MAO) .
Case Study: Neuroprotective Activity
A study evaluated the effects of this compound derivatives on neuroprotection against oxidative stress. Results indicated that certain derivatives exhibited significant protective effects on neuronal cells, with IC50 values indicating potency in inhibiting AChE activity .
Industrial Applications
In industry, this compound is utilized in:
- Material Development : It serves as an intermediate in synthesizing materials with specific optical or electrical properties.
- Pharmaceutical Formulations : Given its biological activity, it is being explored as a potential drug candidate for various conditions related to oxidative stress and infections .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Methoxy-4,7-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its potential anticancer effects, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: 5-HT1A Antagonistic Activity of Selected Coumarin Derivatives
Biological Activity
5-Methoxy-4,7-dimethylchromen-2-one, a member of the coumarin family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound is a synthetic derivative of coumarin. Its molecular formula is C12H12O3, and it possesses a chromenone structure that is known for various biological activities. The compound's structure can be detailed as follows:
| Property | Details |
|---|---|
| Molecular Formula | C12H12O3 |
| Molecular Weight | 220.22 g/mol |
| Melting Point | 90-92 °C |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanism of Action : The compound may exert its effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For instance, studies have demonstrated that it can inhibit specific enzymes linked to cancer cell growth and survival .
Antimicrobial Activity
The compound also displays promising antimicrobial activity against a range of pathogens. It has been evaluated for its effectiveness against both bacterial and fungal strains.
- Case Study : In vitro studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for bacterial infections .
Antioxidant Effects
Antioxidant properties are another significant aspect of this compound's biological activity. The compound has been found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
- Research Findings : Experimental models have indicated that this coumarin derivative can reduce oxidative damage in cellular systems, potentially mitigating the effects of aging and chronic diseases .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Studies suggest potential interactions with serotonin receptors, which could explain some of its neuroprotective effects .
- Signaling Pathway Alteration : It may alter signaling pathways related to cell growth and apoptosis.
Research Studies and Findings
Several studies have explored the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Methoxy-4,7-dimethylchromen-2-one and its derivatives?
- Methodological Answer : Conventional synthesis and microwave-assisted methods are widely used. Microwave irradiation accelerates reaction times while maintaining yields (59–69%). Key steps include functionalization at positions 5, 6, or 8 via acetylation, cyanomethoxy substitution, or hydroxylation. Derivatives like 6-acetyl-5-hydroxy-4,7-dimethylcoumarin are synthesized via these routes .
Q. Which spectroscopic techniques are employed to characterize structural modifications in this compound?
- Methodological Answer : and NMR spectroscopy confirm substituent positions and regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular formulas. X-ray crystallography resolves crystal packing and stereoelectronic effects, as demonstrated for 6-acetyl-5-hydroxy-4,7-dimethylcoumarin .
Q. What in vitro assays are used for preliminary cytotoxicity evaluation of coumarin derivatives?
- Methodological Answer : Cytotoxicity is assessed using cell lines like B16-F10 (melanoma) and DU145 (prostate cancer). Compounds showing >50% inhibition at 10 µM proceed to dose-response studies. Derivatives with free hydroxyl groups (e.g., 5-hydroxy-4,7-dimethylcoumarin) often exhibit moderate activity .
Advanced Research Questions
Q. How do substituents like acetyl or cyanomethoxy groups influence lipophilicity and bioactivity?
- Methodological Answer : Lipophilicity () is measured via reversed-phase TLC. Acetyl groups increase (e.g., 6-acetyl-5-hydroxy-4,7-dimethylcoumarin: ), while cyanomethoxy groups reduce it (e.g., 5-(cyanomethoxy)-4,7-dimethylchromen-2-one: ). Higher lipophilicity correlates with improved membrane permeability but may reduce solubility .
Q. How can structure-activity relationship (SAR) studies guide the design of 5-HT receptor antagonists?
- Methodological Answer : Derivatives with a (2-methoxyphenyl)piperazine moiety and five-carbon linker (e.g., 5-hydroxy-4,7-dimethylchromen-2-one derivative 1a ) show high antagonistic activity. Fluorophenyl substituents (e.g., 5b ) retain activity, while shorter linkers (two-carbon) reduce efficacy. Receptor binding assays and molecular docking validate these trends .
Q. How can contradictions in substituent effects on bioactivity be resolved?
- Methodological Answer : Discrepancies arise from competing factors: lipophilicity vs. steric hindrance. For example, 8-acetyl-7-hydroxycoumarin has lower than 6-acetyl derivatives due to polar interactions at position 8. Parallel assays (e.g., cytotoxicity and receptor binding) clarify whether effects are structure- or target-specific .
Q. What role does X-ray crystallography play in validating structural modifications?
- Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths, angles, and intermolecular interactions. For 5,7-dimethoxy-2-phenyl-4H-chromen-4-one, crystallography revealed planarity of the chromenone ring and methoxy group orientations, critical for docking studies .
Q. Why do variable antagonistic activities occur with different linker lengths in 5-HT ligands?
- Methodological Answer : Longer linkers (five-carbon) optimize spatial alignment between the coumarin core and piperazine moiety, enhancing receptor binding. Shorter linkers (e.g., two-carbon in 4a ) restrict conformational flexibility, reducing efficacy. Molecular dynamics simulations and free-energy calculations further elucidate these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
